ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a sulfanyl-linked 2-hydroxybenzazepine moiety. The piperazine ring is substituted at the 4-position by an acetyl group, which is further functionalized with a thioether bridge to a seven-membered benzazepine ring containing a hydroxyl group. The hydroxyl group on the benzazepine may enhance hydrogen-bonding interactions, while the sulfanyl linkage contributes to metabolic stability compared to more oxidation-prone thioethers .
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O4S/c1-2-26-19(25)22-11-9-21(10-12-22)17(23)13-27-16-8-7-14-5-3-4-6-15(14)20-18(16)24/h3-6,16H,2,7-13H2,1H3,(H,20,24) |
InChI Key |
VMGALEBNCVUTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Ethyl Piperazine-1-carboxylate
Ethyl piperazine-1-carboxylate is a critical intermediate. It is typically prepared by reacting piperazine with ethyl chloroformate under basic conditions:
Example Reaction :
Piperazine (25.8g, 0.3mol) reacts with ethyl chloroformate (25.5g, 0.1mol) in DCM (50ml) with triethylamine. After stirring for 30 minutes, the product is extracted with toluene and washed with aqueous NaCl.
Step 2: Acetylation with Chloroacetyl Chloride
The piperazine ester undergoes acetylation to introduce a reactive site for coupling:
Key Considerations :
Step 3: Synthesis of Benzazepine Thiol Intermediate
The benzazepine sulfide moiety (2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl thiol) is synthesized via:
-
Cyclization : Formation of the benzazepine ring from a benzene derivative and an amine precursor.
-
Thiol Introduction : Displacement of a halide (e.g., bromide) with sodium sulfide or H2S.
Example Pathway :
A benzazepine bromide intermediate undergoes nucleophilic substitution with sodium sulfide in ethanol/water to yield the thiol.
Step 4: Coupling Reaction
The chloroacetyl intermediate reacts with the benzazepine thiol under basic conditions:
Mechanism :
The thiol attacks the electrophilic carbon of the chloroacetyl group, displacing chloride to form the desired sulfide bond.
Optimization and Challenges
Reaction Conditions
Critical parameters include:
Purification and Characterization
Post-reaction purification involves:
-
Extraction : Organic layer (DCM/ethyl acetate) separates from aqueous residue.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluent removes impurities.
-
Spectroscopic Analysis :
Alternative Synthetic Routes
One-Pot Synthesis
Some methods bypass isolation of intermediates:
Catalytic Approaches
-
Metal-Catalyzed Coupling : Palladium or copper catalysts may facilitate C–S bond formation, though this is less common in reported methods.
| Step | Typical Yield | Reference |
|---|---|---|
| Ethyl piperazine-1-carboxylate | 80–85% | |
| Chloroacetyl intermediate | 70–75% | |
| Final coupling | 60–65% |
Troubleshooting Common Issues
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The benzazepine and piperazine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzazepine and piperazine derivatives.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that compounds similar to ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Properties
Studies have highlighted the anticancer potential of benzazepine derivatives. This compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in tumor growth .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It may act as an inhibitor of amyloid beta aggregation, thereby reducing neurotoxicity associated with these conditions .
Drug Development
This compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for further optimization in drug design .
Combination Therapies
The compound can be explored in combination therapies with other agents to enhance therapeutic efficacy against various diseases. For instance, its use alongside existing anti-inflammatory or anticancer drugs could improve patient outcomes through synergistic effects .
Table: Summary of Research Findings
Notable Research Insights
A study published in Molecules demonstrated that similar compounds exhibited protective effects against oxidative stress-induced damage in astrocytes, suggesting that this compound could be beneficial for cognitive functions impaired by oxidative stress .
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzazepine ring can interact with neurotransmitter receptors, while the piperazine ring may enhance its binding affinity. The sulfanyl and ester groups can modulate its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Heterocyclic Modifications
Benzazepine vs. Indole:
Oxadiazole vs. Triazole:
Pharmacokinetic Considerations
Metabolism:
Solubility:
- The target compound’s hydroxyl group and polar piperazine core likely improve aqueous solubility compared to lipophilic analogues (e.g., ).
Biological Activity
Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a benzazepine core, a piperazine moiety, and multiple functional groups. This unique structure suggests potential applications in medicinal chemistry, particularly targeting neurological and psychological disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol. The compound's structure is characterized by the presence of hydroxyl, sulfanyl, and ketone groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2S |
| Molecular Weight | 406.5 g/mol |
| Functional Groups | Hydroxyl, Sulfanyl, Ketone |
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems due to its structural similarity to psychoactive compounds. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various cellular pathways.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Its potential activities include:
- Neurotransmitter Modulation : The compound may interact with dopamine and serotonin receptors, potentially influencing mood and behavior.
- Antidepressant Effects : Given its structural properties, it may show promise in treating depression and anxiety disorders.
- Antitumor Activity : Similar compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential antitumor properties.
Case Studies and Research Findings
Research into related compounds has provided insights into the biological activities that may be expected from this compound:
- Neuropharmacological Studies : A study on benzazepine derivatives showed that modifications to the benzazepine core could enhance binding affinity to dopamine receptors, leading to increased therapeutic effects in models of depression and anxiety .
- Antitumor Studies : Research on structurally similar compounds has indicated that they can inhibit key cancer pathways (e.g., BRAF(V600E), EGFR), suggesting that this compound could exhibit similar antitumor effects .
Interaction Studies
Understanding how this compound functions biologically requires detailed interaction studies. Key areas include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
